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Introduction
Affinity chromatography is a powerful technique for the selective purification of biomolecules

based on their specific binding interactions.[1][2] This method utilizes a stationary phase (resin)

to which a ligand with a specific affinity for the target molecule is covalently attached.[2]

Immobilized trypsin inhibitors are highly effective ligands for the affinity purification of trypsin

and the removal of trypsin from protein digests.[3][4] This document provides detailed

application notes and protocols for the use of immobilized trypsin inhibitors in affinity

chromatography.

The principle of this technique relies on the strong and specific interaction between trypsin and

its inhibitors.[1][5] When a sample containing trypsin is passed through a column packed with

an immobilized trypsin inhibitor, the trypsin binds to the inhibitor while other molecules pass

through. The bound trypsin can then be eluted by changing the buffer conditions to disrupt the

interaction.[2]

Principle of Affinity Chromatography with
Immobilized Trypsin Inhibitor
The purification process involves the following key steps:
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Equilibration: The affinity column containing the immobilized trypsin inhibitor is equilibrated

with a binding buffer that promotes the specific interaction between the inhibitor and trypsin.

Sample Application: The sample containing trypsin is loaded onto the equilibrated column.

Binding: Trypsin binds specifically to the immobilized inhibitor on the resin.

Washing: Unbound proteins and contaminants are washed away from the column using the

binding buffer.

Elution: The bound trypsin is recovered by applying an elution buffer that disrupts the

inhibitor-trypsin interaction, often by changing the pH.[1][2][3]

Regeneration: The column is washed and re-equilibrated with the binding buffer for

subsequent purification cycles.[3]
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Caption: Workflow of trypsin purification by affinity chromatography.

Quantitative Data Summary
The choice of resin for affinity chromatography depends on factors such as binding capacity

and the nature of the support matrix. The table below summarizes the binding capacities of

commercially available immobilized trypsin inhibitor resins.
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Product Name Ligand Support Matrix

Binding
Capacity (mg
trypsin/mL
resin)

Reference

Immobilized

Soybean Trypsin

Inhibitor

Soybean Trypsin

Inhibitor

4% Beaded

Agarose
9 [3]

Immobilized

Soybean Trypsin

Inhibitor

Soybean Trypsin

Inhibitor
4% Agarose >6 [4]

Trypsin inhibitor–

Agarose

Soybean Trypsin

Inhibitor

Cross-linked 4%

beaded agarose
≥1

Experimental Protocols
Protocol 1: Purification of Trypsin using Immobilized p-
Aminobenzamidine Agarose
This protocol describes the separation of active trypsin from a mixture containing inactive forms

of the enzyme.[1]

Materials:

Chromatography Column: Packed with p-aminobenzamidyl agarose (1-2 mL)

Binding Buffer: 0.05 M TRIS with 0.5 M NaCl, pH 8.0

Elution Buffer: 0.01 M HCl with 0.5 M NaCl

Trypsin Sample: 5 mg/mL in Binding Buffer

Reaction Buffer (for activity assay): 0.05 M TRIS with 0.02 M CaCl₂, pH 8.5

Substrate (for activity assay): N-α-benzoyl-DL-arginine-p-nitroanilide (BAPNA)

Protein Assay Reagent: Bradford dye reagent
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Procedure:

Column Equilibration:

Pack 1-2 mL of p-aminobenzamidyl agarose in a chromatography column.

Equilibrate the column by passing approximately 10 mL of Binding Buffer through it.[1]

Sample Loading:

Allow the Binding Buffer to drain until it reaches the top of the gel bed.

Carefully apply 1.0 mL of the trypsin solution (5 mg) to the top of the column.[1]

Allow the sample to enter the gel bed.

Binding Incubation:

Wash the inside of the column with a few drops of Binding Buffer.

Close the column outlet and allow the trypsin to bind to the resin for 5 minutes.[1]

Washing:

Open the column outlet and begin collecting 2 mL fractions.

Continuously add Binding Buffer to the column to elute unbound and inactive proteins.[1]

Collect approximately 5 fractions.

Elution:

Carefully remove the remaining Binding Buffer from the top of the column.

Add the Elution Buffer to the column.

Continue collecting 2 mL fractions to elute the active trypsin.[1] Collect about 5 fractions.

Analysis:
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Determine the protein concentration of each fraction using the Bradford protein assay.[1]

Measure the trypsin activity of each fraction using the BAPNA substrate and monitoring

the absorbance at 410 nm.[1]

Start

1. Equilibrate Column
(Binding Buffer)

2. Load Trypsin Sample

3. Incubate for Binding
(5 minutes)

4. Wash Column
(Binding Buffer)

5. Elute Active Trypsin
(Elution Buffer)

6. Analyze Fractions
(Protein & Activity Assays)

End
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Caption: Protocol for purifying active trypsin.

Protocol 2: Removal of Trypsin from a Protein Digest
using Immobilized Soybean Trypsin Inhibitor
This protocol is designed to remove trypsin from a sample after protein digestion.[3]

Materials:

Immobilized Soybean Trypsin Inhibitor Resin

Disposable Gravity-Flow or Spin Columns

Binding Buffer: 50 mM Tris-HCl, 0.1 M NaCl, 10 mM CaCl₂, pH 7.2

Elution Buffer (for regenerating the column): 0.1 M Acetic Acid, 10 mM CaCl₂

Protein Digest Sample: Dialyzed or desalted into the Binding Buffer

Procedure:

Column Preparation:

Pack a column with the desired amount of Immobilized Soybean Trypsin Inhibitor resin.

Equilibrate the column with Binding Buffer.[3]

Sample Application and Collection of Flow-Through:

Apply the protein digest sample to the column.[3]

Begin collecting the flow-through immediately; this fraction contains the trypsin-free

sample.[3]

Monitor the absorbance of the flow-through at 280 nm.

Washing:
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Continuously add Binding Buffer to the column until the A280 reading of the flow-through

returns to baseline.[3]

Pool the fractions containing the purified, trypsin-free protein digest.

Elution of Bound Trypsin (for column regeneration):

To remove the bound trypsin, apply the Elution Buffer to the column.[3]

Column Regeneration and Storage:

Regenerate the column by washing it thoroughly with Binding Buffer. The resin can be

reused multiple times.[3]

For long-term storage, equilibrate the column with 50% glycerol containing 0.05% sodium

azide and store at -20°C.[3]
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Caption: Protocol for removing trypsin from a protein digest.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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